molecular formula C10H16O3 B101438 Tris(allyloxy)methane CAS No. 16754-50-0

Tris(allyloxy)methane

Cat. No.: B101438
CAS No.: 16754-50-0
M. Wt: 184.23 g/mol
InChI Key: OGRORDCCINVZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(allyloxy)methane is an organic compound characterized by a central carbon atom bonded to three allyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(allyloxy)methane can be synthesized through the reaction of allyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(allyloxy)methane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of tris(hydroxy)methane.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

    Reduction: Formation of tris(hydroxy)methane.

    Substitution: Formation of tris(substituted)methane derivatives.

Scientific Research Applications

Tris(allyloxy)methane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: The compound can be used in the synthesis of polymers and resins with unique properties.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of tris(allyloxy)methane involves its ability to undergo various chemical transformations due to the presence of reactive allyloxy groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

    Tris(hydroxy)methane: Similar in structure but with hydroxy groups instead of allyloxy groups.

    Tris(trimethylsiloxy)methane: Contains trimethylsiloxy groups, offering different reactivity and applications.

    Tris(triazolyl)methane: Features triazolyl groups, used in coordination chemistry and catalysis.

Uniqueness: Tris(allyloxy)methane is unique due to its allyloxy groups, which provide distinct reactivity compared to other tris-substituted methanes. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-[bis(prop-2-enoxy)methoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6,10H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRORDCCINVZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937343
Record name 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-50-0
Record name 3,3′,3′′-[Methylidynetris(oxy)]tris[1-propene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16754-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',3''-(Methylidynetris(oxy))trispropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(allyloxy)methane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{Bis[(prop-2-en-1-yl)oxy]methoxy}prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3''-[methylidynetris(oxy)]trispropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.